

Initial Biological Characterization of PF-00835231: A SARS-CoV-2 3CLpro Inhibitor

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Compound of Interest

Compound Name: SARS-CoV-2 3CLpro-IN-4

Cat. No.: B15558745

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial biological characterization of PF-00835231, a potent and selective inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro). The 3CLpro enzyme is a critical component in the viral replication cycle, making it a prime target for antiviral therapeutics.[1][2] This document summarizes the available quantitative data on the enzymatic and cellular activity of PF-00835231, details the experimental protocols for its evaluation, and presents visual representations of its mechanism of action and experimental workflows.

Introduction

The SARS-CoV-2 3CLpro, also known as the main protease (Mpro), is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins. This process is essential for the assembly of the viral replication and transcription complex.[1][3][4] Due to its indispensable role in viral replication and the absence of a close human homolog, 3CLpro is an attractive target for the development of antiviral drugs.[1] PF-00835231 is a small molecule inhibitor that has demonstrated potent activity against SARS-CoV-2 3CLpro.[2][5] This guide serves as a technical resource for professionals involved in antiviral research and development, providing detailed information on the biological properties of this compound.



Quantitative Data Summary

The biological activity of PF-00835231 has been quantified through various in vitro assays. The following tables summarize the key findings regarding its enzymatic inhibition, cellular antiviral activity, and pharmacokinetic properties.

Table 1: Enzymatic Inhibition of PF-00835231 against

Coronavirus 3CLpro

Coronavirus Target	Assay Type	Parameter	Value (nM)	Reference
SARS-CoV-2 3CLpro	FRET Assay	IC50	0.27 - 8.6	[6][7]
SARS-CoV-2 3CLpro	FRET Assay	Ki	0.03 - 4	[2][6][7]
SARS-CoV 3CLpro	FRET Assay	IC50	4	[5]
MERS-CoV 3CLpro	FRET Assay	Ki	0.03 - 4	[6][7]
HCoV-NL63 3CLpro	FRET Assay	Ki	0.03 - 4	[6][7]
HCoV-229E 3CLpro	FRET Assay	Ki	0.03 - 4	[6][7]
HCoV-OC43 3CLpro	FRET Assay	Ki	0.03 - 4	[6][7]
HCoV-HKU1 3CLpro	FRET Assay	Ki	0.03 - 4	[6][7]

FRET: Förster Resonance Energy Transfer; IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.



Table 2: In Vitro Cellular Antiviral Activity of PF-00835231 against SARS-CoV-2

Cell Line	Assay Type	Parameter	Value (μM)	Reference
Vero E6	CPE Assay	EC50	39.7 - 88.9	[8]
Vero E6 (+ P-gp inhibitor)	CPE Assay	EC90	0.48 - 1.6	[9]
A549 + ACE2	High-Content Imaging	EC50	0.158 - 0.221	[3][4]
HeLa + ACE2	Viral Protein Detection	EC50	0.14	[2][9]
HeLa + ACE2	Viral Protein Detection	EC90	0.40	[2][9]
Human Airway Epithelial Cultures	Viral Load Reduction	EC50	Low micromolar	[3][4]

CPE: Cytopathic Effect; EC50: Half-maximal effective concentration; EC90: 90% effective concentration; P-gp: P-glycoprotein.

Table 3: Preclinical and Clinical Pharmacokinetic Parameters of PF-00835231



Species	Administration	Parameter	Value	Reference
Human (predicted)	Continuous IV Infusion	Ceff	~0.5 μM	[1][9]
Human (healthy volunteers)	24-hour IV Infusion (as prodrug PF- 07304814)	Mean Terminal Half-life	1.7 - 2.0 hours	[10]
Human	In vitro	Plasma Protein Binding	55.1%	[6]
Rat, Dog, Monkey	In vivo	Plasma Free Fraction	0.33 - 0.45	[1]

Ceff: Minimally efficacious concentration; IV: Intravenous.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

SARS-CoV-2 3CLpro Enzymatic Inhibition Assay (FRET-based)

This assay measures the ability of a compound to inhibit the proteolytic activity of recombinant SARS-CoV-2 3CLpro using a fluorogenic substrate.

Materials:

- Recombinant SARS-CoV-2 3CLpro
- Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQ\SGFRKME-Edans)
- Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA
- PF-00835231 (or test compound) dissolved in DMSO



- 384-well assay plates (black, clear bottom)
- Fluorescence plate reader

Procedure:

- Prepare a stock solution of PF-00835231 in DMSO (e.g., 10 mM).
- Perform serial dilutions of the compound in the assay buffer.
- Add the diluted compound to the wells of the 384-well plate.
- Add recombinant SARS-CoV-2 3CLpro (final concentration ~15 nM) to each well containing the compound and incubate for 30 minutes at 25°C.[7]
- Initiate the enzymatic reaction by adding the fluorogenic substrate (final concentration ~25 μ M) to all wells.[11]
- Immediately measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 490 nm in kinetic mode for 60 minutes at 23°C.[11]
- The rate of increase in fluorescence is proportional to the enzyme activity.
- Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a positive control inhibitor (100% inhibition).
- Determine the IC50 value by fitting the dose-response curve using a suitable software.

SARS-CoV-2 Cytopathic Effect (CPE) Assay

This cell-based assay determines the ability of a compound to protect host cells from virusinduced cell death.

Materials:

- Vero E6 cells (or other susceptible cell lines)
- SARS-CoV-2 (e.g., USA-WA1/2020 strain)



- Cell culture medium (e.g., MEM with 2% FBS, Pen/Strep, HEPES)
- PF-00835231 (or test compound) dissolved in DMSO
- 384-well clear-bottom assay plates
- Cell viability reagent (e.g., CellTiter-Glo)
- Luminescence plate reader

Procedure:

- Seed Vero E6 cells in 384-well plates and allow them to adhere overnight.
- Prepare serial dilutions of the test compound in cell culture medium.
- Remove the old medium from the cells and add the medium containing the diluted compounds.
- In a separate tube, pre-mix Vero E6 cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), for instance, 0.002.[12]
- Dispense the cell-virus mixture into the assay plates already containing the compounds.[12]
- Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[12]
- After incubation, add a cell viability reagent (e.g., CellTiter-Glo) to each well.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- The signal is proportional to the number of viable cells.
- Calculate the percentage of CPE reduction for each compound concentration compared to untreated, virus-infected cells (0% protection) and uninfected cells (100% protection).
- Determine the EC50 value from the dose-response curve.



Mandatory Visualizations

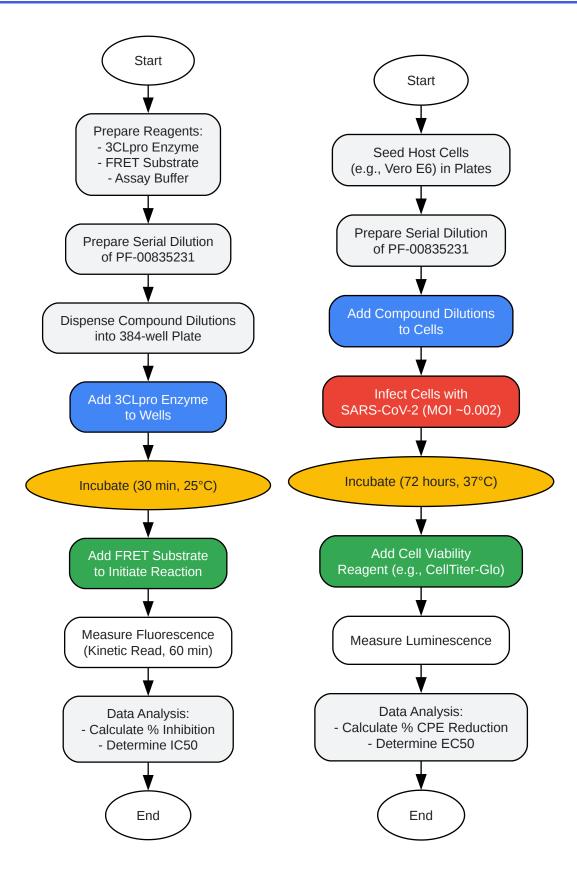
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts and workflows.

Signaling Pathway: SARS-CoV-2 Replication and Inhibition by PF-00835231









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